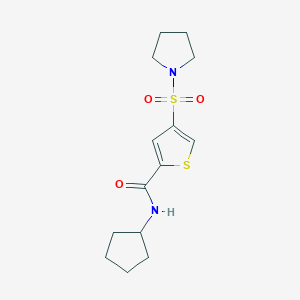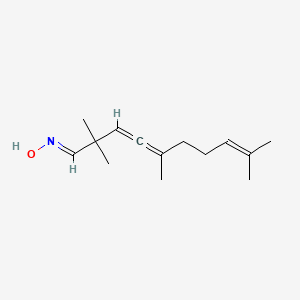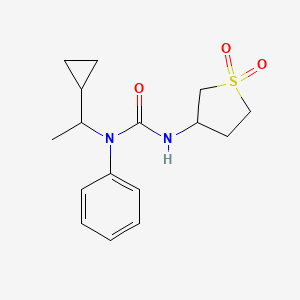![molecular formula C12H13N5O2 B5532932 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one often involves multi-step chemical reactions, including the use of azide and isocyanide chemistry. A notable method is the Passerini-azide/acylation/catalytic aza-Wittig sequence, which facilitates the incorporation of the tetrazolyl moiety into the benzoxazine framework (Ren, Liu, & Ding, 2016). This method demonstrates the compound's complex synthesis process, highlighting the strategic integration of functional groups to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone core, which is modified with various substituents such as the tetrazolyl group. Structural analysis, often aided by X-ray diffraction and NMR spectroscopy, reveals the conformation and electronic distribution within the molecule. For example, studies on similar compounds emphasize the importance of the benzoxazine moiety in determining the overall molecular geometry and electronic properties (Ünver et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The tetrazolyl and benzoxazinone moieties play crucial roles in its reactions, such as nucleophilic substitution and ring-opening reactions. These functionalities enable the compound to undergo transformations leading to a variety of derivatives with potential biological activities (Haneen et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-[3-(tetrazol-1-yl)propyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12-8-19-11-5-2-1-4-10(11)17(12)7-3-6-16-9-13-14-15-16/h1-2,4-5,9H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAVWUSXGIKISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)


![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)

![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
